Cyclohexyl hexanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53960. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNOERNOMHQUCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211474 | |
| Record name | Cyclohexyl hexanoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6243-10-3 | |
| Record name | Cyclohexyl hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6243-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclohexyl hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006243103 | |
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| Record name | 6243-10-3 | |
| Source | DTP/NCI | |
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| Record name | Cyclohexyl hexanoate | |
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| Record name | Cyclohexyl hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.777 | |
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| Record name | CYCLOHEXYL HEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3B77J8GNH | |
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Preamble: Scholarly Overview of Cyclohexyl Hexanoate Research
Historical Trajectories in Cyclohexyl Hexanoate (B1226103) Investigations
Early investigations into cyclohexyl hexanoate were often rooted in the broader exploration of esters for their sensory properties. The synthesis of various esters, including this compound, was driven by the flavor and fragrance industry's demand for novel aromatic compounds. thegoodscentscompany.com A common method for its production is the direct esterification of cyclohexanol (B46403) with caproic acid. chemicalbook.com
In the mid-20th century, research involving related cyclohexane (B81311) esters gained momentum with the discovery of their potential as insect attractants. tandfonline.com While not the primary focus, the synthesis and evaluation of a range of cyclopentyl and cyclohexyl alkanoates, which would include this compound, were part of these early studies aimed at identifying attractants for species like the German cockroach. tandfonline.com These initial explorations laid the groundwork for understanding the chemical and physical properties of this class of compounds.
Current Paradigms and Research Frontiers for this compound
Contemporary research on this compound has expanded beyond its initial applications. In the field of materials science, it is being investigated as a potential specialty solvent and plasticizer. vulcanchem.com Its cyclic structure is of particular interest as it may reduce migration rates within polymer matrices, potentially enhancing the durability of materials. vulcanchem.com For instance, it has been studied as a processing solvent for thin films of polymers used in electronics, where its properties can influence the stability of the resulting layers. researchgate.net
Another active area of research involves its role in analytical chemistry. The compound's retention index in gas chromatography is a key parameter for its identification in complex mixtures. vulcanchem.com Furthermore, there is growing interest in volatile organic compounds (VOCs) as potential biomarkers for diseases. Studies have identified hexanoic acid, a hydrolysis product of this compound, as a potential volatile marker in the breath of gastric cancer patients. nih.govfrontiersin.org This has opened up new avenues for investigating the metabolic pathways that may involve this compound and related compounds in biological systems.
Interdisciplinary Significance of this compound Studies
The study of this compound holds significance across multiple scientific fields. In food science and the flavor industry, it and its structural analogs are valued for their fruity and floral scents. vulcanchem.comfao.org For example, it is used in flavor compositions for imitation apple, pineapple, and brandy. chemicalbook.com
In polymer chemistry, the investigation of functional biodegradable polymers is a major research thrust. rsc.orgtdx.cat While not a direct monomer, the principles of ester synthesis and the properties of esters like this compound inform the development of new polymeric materials. The synthesis of polymers with controlled functionality often involves esterification reactions, and understanding the behavior of model compounds is crucial. rsc.org
Furthermore, the study of this compound contributes to the broader understanding of chemical synthesis and catalysis. The esterification reaction to produce this compound serves as a model for studying various catalytic systems, including heterogeneous solid acid catalysts. acs.orgchemicalbook.com This research is vital for developing more efficient and environmentally friendly chemical processes.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H22O2 |
| Molecular Weight | 198.31 g/mol |
| CAS Number | 6243-10-3 |
| Appearance | Colorless to pale yellow clear liquid |
| Boiling Point | 248.00 to 249.00 °C @ 760.00 mm Hg |
| Refractive Index | 1.44650 @ 17.00 °C |
| Vapor Pressure | 0.024000 mmHg @ 25.00 °C |
| Flash Point | 204.00 °F TCC (95.56 °C) |
Note: Data sourced from thegoodscentscompany.comchemicalbook.comnist.govscbt.comfishersci.nochemspider.com
Analytical Data for this compound
| Analytical Technique | Key Findings |
| Gas Chromatography (GC) | Retention Index (RI) on a methyl silicone capillary column is approximately 1450, which aids in its identification and distinction from structural analogs like cyclohexyl heptanoate (B1214049) (RI ≈ 1499). vulcanchem.com |
| Infrared (IR) Spectroscopy | The gas-phase IR spectrum is available in the NIST/EPA Gas-Phase Infrared Database for structural confirmation. nist.gov |
| Mass Spectrometry (MS) | Electron ionization mass spectrometry data is available for the compound, providing a fragmentation pattern used for identification. nist.gov |
| Nuclear Magnetic Resonance (NMR) | NMR data is used for structural elucidation and purity assessment. thegoodscentscompany.com |
Advanced Synthetic Methodologies for Cyclohexyl Hexanoate
Chemical Synthesis Routes and Mechanistic Studies
The chemical synthesis of cyclohexyl hexanoate (B1226103) has been explored through various routes, with a primary focus on improving yield, selectivity, and reaction efficiency. These methods range from traditional esterification processes to the development of novel catalytic systems.
Direct Esterification Processes: Catalytic and Non-Catalytic Approaches
The most common method for synthesizing cyclohexyl hexanoate is through the direct esterification of cyclohexanol (B46403) with hexanoic acid. tandfonline.com This reaction, known as Fischer-Speier esterification, is an acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org
Catalytic Approaches: The reaction is typically catalyzed by strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commdpi.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commdpi.com This is followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule and deprotonation yields the final ester product. masterorganicchemistry.com The entire process is reversible, and to drive the equilibrium towards the product side, water is often removed as it is formed. masterorganicchemistry.comlibretexts.org Various solid acid catalysts have also been investigated to facilitate easier separation and reduce environmental impact. researchgate.net
Non-Catalytic Approaches: While less common, direct esterification can be achieved without a catalyst by using high temperatures and pressures. vulcanchem.com These conditions, however, may lead to side reactions. Another non-catalytic approach involves activation of the carboxylic acid, for instance, through the formation of an acyl chloride, which then readily reacts with the alcohol. tandfonline.com A study on the uncatalyzed esterification of hexanoic acid with various amino alcohols showed that the reaction rate is influenced by the ability of the amino alcohol to activate the carboxylic acid via hydrogen bonding. researchgate.net
Novel Chemical Pathways and Reaction Optimization
Research into novel chemical pathways aims to overcome the limitations of traditional methods, such as harsh reaction conditions and the use of corrosive catalysts. One approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused. researchgate.net For instance, the use of a side-reactor column configuration has been proposed for the production of cyclohexyl acetate, a related ester, to overcome thermodynamic limitations and provide sufficient space for catalyst loading. nih.gov
Reaction optimization is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that are often optimized include:
Temperature: The optimal temperature for the oxidation of cyclohexane (B81311) to produce precursors for esterification was found to be 70°C. scielo.br
Reaction Time: A reaction time of 2 hours was identified as optimal for the maximum yield of cyclohexanone (B45756), a key intermediate. scielo.br
Molar Ratio of Reactants: In the enzymatic synthesis of a related ester, ethyl hexanoate, a hexanoic acid to ethanol (B145695) molar ratio of 1:3.39 was found to be optimal. researchgate.netresearchgate.net
Catalyst Loading: The amount of catalyst significantly impacts the reaction rate and yield. researchgate.netresearchgate.net
Optimization studies often employ statistical methods like Response Surface Methodology (RSM) to systematically evaluate the effects of multiple variables. researchgate.net
Stereoselective Synthesis and Chiral Induction Research
While this compound itself is not chiral, research into the stereoselective synthesis of its analogs and related chiral compounds is an active area. This is particularly relevant in the synthesis of complex molecules where specific stereoisomers are required.
Chiral auxiliaries, such as Evans oxazolidinones, are used to facilitate the enantioselective preparation of related compounds like (R)-2-cyclohexylhexanoic acid. vulcanchem.com The development of enantioselective variants of reactions, such as α-arylation, involves investigating factors that affect selectivity, including the synthesis of starting materials. scholaris.ca For instance, the synthesis of chiral dicyclohexylglycolide, a dimer of hexahydromandelic acid, was achieved through the hydrogenation of chiral mandelic acid to prevent racemization during polymerization. researchgate.net The study of chiroptical properties in thin films of π-conjugated systems also provides insights into chiral induction. acs.org
Enzymatic Synthesis and Biocatalytic Transformations of this compound and Analogues
Enzymatic synthesis offers a green and highly selective alternative to chemical methods for producing esters like this compound. Lipases are the most commonly used enzymes for this purpose due to their broad substrate specificity and ability to function in non-aqueous media. researchgate.netdntb.gov.ua
Enzyme Screening and Engineering for Enhanced Yield and Selectivity
The selection of a suitable enzyme is a critical first step in developing an efficient biocatalytic process. google.com High-throughput screening techniques are often employed to identify enzymes with high activity and selectivity for the desired reaction. google.comstikesbcm.ac.id For example, a lipase (B570770) from Sporisorium reilianum SRZ2 showed a preference for short-chain p-nitrophenyl esters. researchgate.net
Once a suitable enzyme is identified, its performance can be further enhanced through enzyme engineering. This can involve modifying the enzyme's structure to improve its stability, activity, or selectivity in the specific reaction environment. frontiersin.org Immobilization of enzymes on solid supports is a common strategy to improve their stability and facilitate reuse. nih.gov For instance, Novozym 435, an immobilized lipase from Candida antarctica, is widely used for ester synthesis. nih.gov
The following table summarizes the screening of different lipases for the synthesis of a related ester, ethyl hexanoate.
| Lipase Source | Conversion (%) |
| Rhizomucor miehei | 96 |
| Rhizopus chinensis | 96.2 |
| Candida antarctica Lipase B (CALB) | - |
Data sourced from multiple studies focusing on ethyl hexanoate synthesis. researchgate.net
Bioreactor Design and Process Intensification in Enzymatic Production
The design of the bioreactor is crucial for the successful scale-up of enzymatic ester synthesis. uminho.pt Key considerations in bioreactor design include ensuring efficient mass transfer, maintaining optimal temperature and pH, and facilitating the separation of the product from the biocatalyst. uminho.ptrepec.org Common bioreactor configurations include stirred tank bioreactors (STBR), packed bed bioreactors (PBR), and membrane bioreactors (MBR). uminho.pttennessee.edu
Process intensification aims to improve the efficiency and sustainability of the enzymatic process. researchgate.net This can be achieved through various strategies, including:
High Substrate Loading: Increasing the concentration of reactants can lead to higher product yields in a smaller reactor volume. researchgate.net
Use of Novel Solvents: The choice of solvent can significantly impact enzyme activity and stability. frontiersin.org
Integration of Reaction and Separation: Techniques like reactive distillation can be adapted for biocatalytic processes to continuously remove products and shift the reaction equilibrium.
Application of External Energy Sources: Microwaves and ultrasound have been shown to enhance the rate of enzymatic reactions. researchgate.net
A study on a continuous membrane bioreactor for ester synthesis developed a model to describe the conversion degree as a function of flow rate, considering the bioreactor design, hydrodynamics, and enzyme kinetics. nih.gov Another study on a novel static mixing bioreactor for enzymatic biodiesel production demonstrated significantly reduced reaction times compared to traditional stirred reactors due to improved mass transfer. repec.org
Mechanistic Enzymology of Ester Biosynthesis
The biosynthesis of esters such as this compound is predominantly achieved through enzymatic catalysis, which offers high specificity and operates under mild conditions compared to traditional chemical synthesis. The primary enzymes employed for this purpose are hydrolases, specifically lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) and cutinases (EC 3.1.1.74), which can catalyze esterification reactions in non-aqueous or low-water environments. biointerfaceresearch.comdiva-portal.orgfrontiersin.org The catalytic action of these enzymes is governed by a well-defined mechanism involving a catalytic triad (B1167595) of amino acid residues within the enzyme's active site. scientificarchives.comwikipedia.org
The most common catalytic triad found in these enzymes consists of Serine (Ser), Histidine (His), and Aspartic acid (Asp). researchgate.netjmb.or.kr This triad forms a charge-relay network that significantly enhances the nucleophilicity of the serine residue. wikipedia.org The process begins with the histidine residue, acting as a general base, abstracting a proton from the serine's hydroxyl group. This action is facilitated by the aspartate residue, which stabilizes the resulting positive charge on the histidine. researchgate.netebi.ac.uk This activation transforms the serine's hydroxyl group into a potent nucleophile, ready to attack the carbonyl carbon of the first substrate. scientificarchives.com
The enzymatic synthesis of this compound from hexanoic acid and cyclohexanol is widely described by a Ping-Pong Bi-Bi kinetic mechanism. biointerfaceresearch.comredalyc.orgnih.gov This two-substrate, two-product reaction involves the formation of a covalent intermediate and proceeds in two principal stages:
Acylation of the Enzyme : The first substrate, hexanoic acid, enters the active site. The activated serine residue performs a nucleophilic attack on the carbonyl carbon of the acid. scientificarchives.com This leads to the formation of a short-lived tetrahedral intermediate, which is stabilized by the enzyme's oxyanion hole. ebi.ac.uk The intermediate then collapses, releasing a water molecule and forming a stable acyl-enzyme intermediate, where the hexanoyl group is covalently bonded to the serine residue. redalyc.orgresearchgate.net
Deacylation by Alcoholysis : The second substrate, cyclohexanol, enters the active site. The alcohol's hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex. researchgate.net The histidine residue of the catalytic triad facilitates this step by acting as a general acid, donating a proton to the serine oxygen, and then as a general base, abstracting a proton from the incoming cyclohexanol. This results in a second tetrahedral intermediate. This intermediate subsequently breaks down, releasing the final ester product, this compound, and regenerating the free enzyme for the next catalytic cycle. redalyc.org
Cutinases catalyze the reaction via the same fundamental mechanism and possess a similar Ser-His-Asp triad. jmb.or.kr However, they are structurally distinct from many lipases as they generally lack a large hydrophobic "lid" that covers the active site. researchgate.net This structural difference can influence substrate specificity, with cutinases often showing high efficiency for short to medium-chain fatty acids and alcohols, making them effective catalysts for the synthesis of flavor esters like this compound. jmb.or.krnih.gov
Research into the kinetics of lipase-catalyzed esterification provides valuable data on enzyme performance and substrate affinity. While specific kinetic parameters for this compound are not always available, studies on analogous short-chain esters offer representative insights.
Table 1: Representative Kinetic Parameters for Lipase-Catalyzed Ester Synthesis
| Enzyme | Ester Synthesized | Kinetic Model | Substrate | K_m (M) | V_max (μmol/min/mg) | Reference |
|---|---|---|---|---|---|---|
| Candida rugosa Lipase | Ethyl Butyrate | Ping-Pong Bi-Bi | Butyric Acid | 0.0746 | 2.861 | nih.gov |
| Ethyl Caprate | 0.125 | nih.gov | ||||
| Rhizopus oryzae Lipase | Propanol Palmitate | Ping-Pong Bi-Bi | Palmitic Acid | 3.03 (mmol/L) | 11.72 (µmol/min/mg) | redalyc.org |
| Propanol | 3.06 (mmol/L) | redalyc.org | ||||
| Pseudomonas cepacia Lipase | Kojic Acid Monooleate | Ping-Pong Bi-Bi | Kojic Acid | 0.21 (mM) | - | researchgate.net |
| Oleic Acid | 3.658 (mM) | - | researchgate.net | |||
| Candida antarctica NS 88011 | Ascorbyl Oleate | Ping-Pong Bi-Bi | Ascorbic Acid | 0.81 (M) | - | biointerfaceresearch.com |
This table presents kinetic data from various lipase-catalyzed esterification reactions to illustrate typical values. The specific values can vary significantly based on reaction conditions, enzyme immobilization, and substrate choice.
Table 2: Mentioned Chemical Compounds
| Compound Name | Role/Type |
|---|---|
| This compound | Product Ester |
| Hexanoic acid | Substrate (Carboxylic Acid) |
| Cyclohexanol | Substrate (Alcohol) |
| Serine | Amino Acid (Catalytic Triad) |
| Histidine | Amino Acid (Catalytic Triad) |
| Aspartic acid | Amino Acid (Catalytic Triad) |
| Water | By-product |
| Ethyl Butyrate | Example Ester |
| Butyric Acid | Example Substrate |
| Ethyl Caprate | Example Substrate |
| Propanol Palmitate | Example Ester |
| Palmitic Acid | Example Substrate |
| Propanol | Example Substrate |
| Kojic Acid Monooleate | Example Ester |
| Kojic Acid | Example Substrate |
| Oleic Acid | Example Substrate |
| Ascorbyl Oleate | Example Ester |
| Ascorbic Acid | Example Substrate |
Sophisticated Analytical Approaches for Cyclohexyl Hexanoate Characterization
Chromatographic Separations and Spectroscopic Identification Techniques
The synergy between chromatography and spectroscopy is fundamental to the analysis of esters like cyclohexyl hexanoate (B1226103). Chromatography separates the compound from the matrix, while spectroscopy provides detailed structural information for positive identification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds such as cyclohexyl hexanoate. shimadzu.commdpi.com Its high sensitivity and specificity make it ideal for analyzing samples from diverse and complex matrices, including food and beverage products, environmental samples, and chemical reaction mixtures. researchgate.netnih.gov
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized compounds through a long, thin capillary column. mdpi.com The column's stationary phase interacts differently with each compound, causing them to travel at different speeds and elute at characteristic times, known as retention times. For instance, in the analysis of ozonolysis products of cyclohexanol (B46403), this compound was identified with a specific retention time, allowing its separation from other reaction products like cyclohexanone (B45756) and dicyclohexyl esters.
Once separated by the GC, the molecules enter the mass spectrometer. Here, they are bombarded with electrons (in electron ionization mode), causing them to fragment into characteristic, predictable patterns. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a molecular "fingerprint." This spectrum is then compared against spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for positive identification. The combination of retention time and a matching mass spectrum provides a high degree of confidence in the identification of this compound.
Table 1: Example GC-MS Parameters for Ester Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| GC Column | Rtx-WAX (60 m x 0.25 mm i.d., 0.25 µm d.f.) | A polar column suitable for separating volatile flavor compounds, including esters. mdpi.com |
| Carrier Gas | Helium at 1.2 mL/min | Inert gas to move analytes through the column. mdpi.com |
| Oven Program | Initial 40°C, ramp at 2°C/min to 240°C, hold 10 min | A controlled temperature gradient to ensure separation of compounds with different boiling points. mdpi.com |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization energy to create reproducible fragmentation patterns for library matching. mdpi.com |
| Mass Range | m/z 30-350 | Range of mass-to-charge ratios scanned to capture the parent ion and key fragments of the analyte. mdpi.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule, allowing chemists to confirm its structure and assess its purity. Both ¹H (proton) and ¹³C NMR are employed to gain a complete picture.
¹H NMR spectroscopy provides information on the chemical environment of each proton in the molecule. The spectrum for this compound would show distinct signals corresponding to the protons on the cyclohexyl ring and the hexanoate chain. The signal for the proton on the carbon bearing the ester oxygen (the H-1' proton of the cyclohexyl group) would appear at a characteristic downfield shift (around 4.7 ppm) due to the deshielding effect of the adjacent oxygen atom. chemicalbook.com The other protons of the cyclohexyl and hexanoate chains would appear at higher fields (upfield), with their multiplicity (singlet, doublet, triplet, etc.) revealing the number of adjacent protons. hw.ac.uk
¹³C NMR spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the most downfield signal would be from the carbonyl carbon (C=O) of the ester group, typically appearing around 171-173 ppm. The carbon of the cyclohexyl ring attached to the oxygen (C-1') would also be significantly downfield, while the other aliphatic carbons of the ring and the hexanoate chain would appear in the upfield region of the spectrum. chemicalbook.com The number of signals in the ¹³C NMR spectrum can confirm the molecule's symmetry and the total count of chemically distinct carbon atoms.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Type | Predicted Chemical Shift (δ, ppm) | Key Features |
|---|---|---|---|
| Carbonyl (C=O) | ¹³C | ~173 | Most downfield carbon signal, characteristic of an ester. |
| Cyclohexyl C-O | ¹³C | ~73 | Carbon attached to the ester oxygen, significantly deshielded. |
| α-Methylene (-CH₂-C=O) | ¹³C | ~34 | Methylene (B1212753) group adjacent to the carbonyl. |
| Cyclohexyl CH-O | ¹H | ~4.7 | Proton on the carbon attached to the ester oxygen; appears as a multiplet. |
| α-Methylene (-CH₂-C=O) | ¹H | ~2.2 | Protons on the methylene group adjacent to the carbonyl; appears as a triplet. |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. drugbank.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is plotted to create an IR spectrum, which displays characteristic bands corresponding to different functional groups. kau.edu.sa
For this compound, the most prominent and diagnostic absorption band is the carbonyl (C=O) stretch of the ester functional group. This appears as a very strong, sharp peak in the region of 1750-1735 cm⁻¹. hw.ac.uk Its presence is a clear indicator of an ester. Another important region is around 1240-1160 cm⁻¹, where a strong C-O single bond stretch associated with the ester linkage appears.
Additionally, the spectrum will show multiple bands in the 3000-2850 cm⁻¹ region, which are characteristic of C-H stretching vibrations from the sp³-hybridized carbons in the cyclohexyl ring and the hexanoate chain. The specific frequencies and shapes of these peaks provide information about the aliphatic nature of the molecule. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of peaks from C-H bending and C-C stretching vibrations that are unique to the molecule as a whole.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 2935, 2860 | C-H Stretch | Alkane (Cyclohexyl & Hexanoate) | Strong |
| 1738 | C=O Stretch | Ester | Very Strong, Sharp |
| 1452 | C-H Bend | Alkane (CH₂) | Medium |
Data sourced from the NIST WebBook for Hexanoic acid, cyclohexyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Quantitative Determination and Trace Analysis Methodologies
Beyond identification, it is often crucial to determine the exact amount of this compound in a sample. Quantitative analysis, especially at trace levels (parts per million or lower), requires highly sensitive and validated methods. GC-MS is a preferred technique for this purpose due to its ability to separate the analyte from matrix interferences and provide sensitive detection. shimadzu.com
For accurate quantification, a method involving an internal standard is typically used. A known amount of a non-interfering compound (the internal standard) is added to the sample before preparation. The ratio of the peak area of this compound to the peak area of the internal standard is then used for quantification. This approach corrects for variations in sample injection volume and potential analyte loss during sample preparation.
To establish the relationship between the peak area ratio and concentration, a calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of this compound. mdpi.com Method validation ensures the reliability of the results, assessing parameters such as linearity (R² > 0.99 is often required), limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision. mdpi.com For trace analysis in very complex matrices like water or air, sample pre-concentration techniques such as solid-phase microextraction (SPME) can be coupled with GC-MS to achieve extremely low detection limits, often in the nanogram per liter (ng/L) range.
Research on Cyclohexyl Hexanoate in Flavor and Fragrance Science
Olfactory Receptor Interaction and Perception Mechanisms
The perception of an odorant molecule like cyclohexyl hexanoate (B1226103) is initiated by its interaction with olfactory receptors (ORs) located in the nasal epithelium. google.comwikipedia.org These receptors are G protein-coupled receptors (GPCRs), and their activation triggers a signaling cascade that results in the perception of a specific smell. google.comnih.gov Each odorant can interact with multiple ORs, and each OR can be activated by various odorant molecules, leading to a combinatorial code that the brain interprets as a distinct odor. google.com
While specific studies detailing the interaction of cyclohexyl hexanoate with individual human olfactory receptors are not extensively available in the provided search results, the general mechanism is understood. The binding of an odorant to a receptor is a complex process influenced by weak non-covalent interactions, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. wikipedia.org Recent advancements in structural biology, such as cryo-electron microscopy, are beginning to unravel the precise binding mechanisms for some odorant-receptor pairs, providing insights into how the structural features of a molecule dictate its interaction with a receptor's binding pocket. wikipedia.orgnih.gov For instance, studies on other receptors have shown that the shape and electronic properties of a molecule are key determinants of its olfactory perception. perfumerflavorist.com
Contribution to Aroma Profiles in Natural Products
Volatile compound analysis, often performed using techniques like headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), is crucial for identifying the chemical constituents of food aromas. mdpi.compan.olsztyn.pl Through such analyses, this compound has been detected in various food matrices. For example, it has been identified in certain types of tea and apple juice. mdpi.come-jkfn.org In a study on commercial cold-filling apple juice, cyclohexyl acetate, a structurally similar ester, was detected, highlighting the presence of cyclohexyl esters in fruit-based products. e-jkfn.org Another study on Cyclocarya paliurus tea identified acetic acid cyclohexyl ester as a differentiating volatile compound after the fixation process. pan.olsztyn.plpan.olsztyn.pl
Volatile Compound Analysis in Food Matrices
Formulation Science and Stability Studies in Complex Mixtures
In the flavor and fragrance industry, the stability of aroma compounds within a product formulation is of paramount importance. This compound, like other esters, can be susceptible to degradation, which can alter the intended sensory profile of the final product.
The stability of esters can be affected by various factors within a complex mixture, such as pH and the presence of other ingredients. For instance, esters can undergo hydrolysis, particularly in acidic or alkaline conditions, which would impact the flavor or fragrance over time. perfumerflavorist.com While specific stability studies on this compound were not detailed in the provided search results, the general principles of formulation science apply. The chemical and physical properties of this compound, such as its solubility and vapor pressure, are important considerations in formulation development. fragranceu.comthegoodscentscompany.com Furthermore, the interactions of this compound with other components in a mixture can influence its volatility and release, thereby affecting the consumer's sensory experience. Research into the stability of similar compounds, like other esters in beverage models, provides insights into the potential challenges and strategies for maintaining the integrity of this compound in various applications. oup.com
Structure-Odor Relationship (SOR) Investigations and Chemoinformatic Approaches
The relationship between a molecule's chemical structure and its perceived odor is a central theme in fragrance science. perfumerflavorist.com Investigations into Structure-Odor Relationships (SOR) aim to predict the odor of a molecule based on its structural features.
For esters, the type of alcohol and carboxylic acid used in their synthesis significantly influences their odor. The substitution of a linear alkyl group with a cyclohexyl group, as in this compound, can modify the odor character, often imparting different nuances compared to its straight-chain counterparts. perfumerflavorist.com Studies have shown that substituting an isoamyl group with a cyclohexyl group can be done without significantly disturbing the odor character in certain molecules. perfumerflavorist.com
Chemoinformatic approaches, which utilize computational methods to analyze chemical and biological data, are increasingly being used to develop quantitative structure-activity relationship (QSAR) models for olfaction. unipd.itgoogle.com These models aim to correlate molecular descriptors (physicochemical properties and structural features) with sensory attributes. unipd.itperfumerflavorist.com While a specific QSAR model for this compound was not found in the search results, the principles of these approaches are applicable. By analyzing datasets of structurally related esters and their odor profiles, it is possible to build models that can predict the odor of new compounds, thereby accelerating the discovery and design of novel fragrance and flavor ingredients. perfumerflavorist.comgithub.io
Exploration of Biological Activities and Interactions of Cyclohexyl Hexanoate
Antimicrobial and Antifungal Efficacy Studies
While specific research into the antimicrobial properties of cyclohexyl hexanoate (B1226103) is limited, the broader class of fatty acid esters has been investigated for such activities. nih.gov The effectiveness of these esters is often linked to their structural characteristics, such as the length of their carbon chains. nih.gov Generally, esters of fatty acids with 6 to 18 carbons can exhibit significant antibacterial, anti-yeast, and anti-mold properties. nih.gov Furthermore, various compounds containing a cyclohexane (B81311) ring have been synthesized and screened for antimicrobial activity, with some showing efficacy, particularly against Gram-positive bacteria. cabidigitallibrary.org
Standardized laboratory methods are crucial for determining the antimicrobial efficacy of any compound. In vitro (test-tube) models are the first step in this evaluation process. A fundamental method is the determination of the Minimum Inhibitory Concentration (MIC), which identifies the lowest concentration of a substance that prevents the visible growth of a microorganism. eurofins.com.au This is often done using a broth microdilution technique, where pathogens are exposed to serially diluted concentrations of the test compound in a multi-well plate. mdpi.com Other in vitro methods include carrier tests, where a surface is contaminated with microbes, treated with the disinfectant, and then assessed for surviving organisms. eurofins.com.au
Should a compound show promise in vitro, its efficacy can be evaluated in in vivo (living organism) models. google.com These studies, often conducted in animal models like rats, are essential for understanding how a compound behaves in a complex biological system, but specific in vivo data for cyclohexyl hexanoate's antimicrobial activity are not prominently available in the reviewed literature. google.com
Table 1: Common In Vitro Antimicrobial Testing Methods
| Test Method | Principle | Outcome | Reference |
|---|---|---|---|
| Minimum Inhibitory Concentration (MIC) | Exposing pathogens to serial dilutions of a compound in broth. | The lowest concentration that inhibits visible growth. | eurofins.com.aumdpi.com |
| Suspension Test | Inoculating a liquid preparation of the compound with a known level of microbes for a set time. | The reduction in microbial count after exposure. | eurofins.com.au |
| Carrier Test | Applying the compound to an inert carrier surface contaminated with dried microbes. | Assessment of growth or no growth after a specific contact time. | eurofins.com.au |
| Sorbitol/Ergosterol (B1671047) Assay | Comparing MIC values in the presence and absence of ergosterol or sorbitol. | Investigates if the mechanism involves targeting the fungal cell membrane or wall. | mdpi.com |
For esters and related lipophilic compounds, a primary proposed mechanism of antimicrobial action is the disruption of the microbial cell membrane. nih.gov This action compromises the membrane's integrity, leading to the leakage of essential cellular components and ultimately, cell death. Some studies on aliphatic diols and their esters suggest that another key mechanism is the inhibition of amino acid transport into the bacterial cell, effectively starving it of essential building blocks. researchgate.net
In the context of antifungal activity, a common mechanism for certain compounds is the interaction with ergosterol, a vital component of the fungal plasma membrane. mdpi.com By binding to or disrupting ergosterol, a compound can interfere with membrane fluidity and function, leading to fungal cell death. mdpi.com While these are established mechanisms for various antimicrobial agents, the specific mode of action for this compound has not been definitively determined.
In Vitro and In Vivo Models for Pathogen Inhibition
Insect Attractancy and Repellency Bioassays
The interaction of this compound with insects has been explored, particularly in the context of attractancy for pest species. In a study evaluating various alicyclic and heterocyclic alkanoates as attractants for cockroach species, this compound was among the compounds tested. tandfonline.com The bioassays were conducted using a choice chamber, which allows insects to move freely towards a baited area or a control area, providing a quantitative measure of attractancy based on the insects' locomotary response. tandfonline.com
Contrary to some earlier claims, this research found that cyclohexyl and cyclopentyl esters, including this compound, were not very active attractants for the German cockroach, Blattella germanica. tandfonline.com This highlights the specificity of chemical cues in insect behavior, where even closely related compounds can elicit vastly different responses.
An insect's behavioral response to a chemical like this compound is governed by a sophisticated chemosensory system. The process begins when volatile molecules enter microscopic pores on the insect's antennae or other sensory organs. ijbs.com Inside these sensilla, the odorant molecule, which is often hydrophobic, is captured and solubilized by small, soluble proteins such as Odorant-Binding Proteins (OBPs) or Chemosensory Proteins (CSPs) present in the aqueous sensillar lymph. mdpi.comfrontiersin.org
This protein-odorant complex transports the molecule to the surface of an Olfactory Receptor Neuron (ORN). ijbs.com The odorant is then detected by specific receptor proteins embedded in the neuron's membrane. nih.gov For most odors, these are from the Odorant Receptor (OR) family. An OR typically forms a heterodimeric complex with a highly conserved co-receptor known as Orco. mdpi.comnih.gov The binding of the odorant to this OR-Orco complex triggers the opening of an ion channel, which changes the neuron's electrical potential and fires a signal to the insect's brain, leading to a behavioral response, such as attraction or repulsion. mdpi.comnih.gov While this outlines the general mechanism, the specific receptors that may detect this compound have not been identified.
Structure-activity relationship (SAR) studies are vital in pest management for designing more effective attractants or repellents. diva-portal.org Even small changes to a molecule's structure can drastically alter its biological activity. diva-portal.org Research on cockroach attractants has provided some clear SAR insights relevant to this compound. tandfonline.com
One study observed that compounds with a five-membered cyclopentyl ring were generally more active as attractants than their six-membered cyclohexyl counterparts. tandfonline.com This suggests that the size and conformation of the cycloalkane ring are critical for proper binding to the target chemoreceptor. Additionally, the introduction of an oxygen atom into the ring to create a heterocyclic structure was found to enhance attractant activity, indicating that a favorable interaction between the oxygen's lone pair of electrons and a receptor site may occur. tandfonline.com It was also noted that compounds with a molecular weight between 200 and 214 g/mol appeared to be the most effective attractants, likely due to having an optimal vapor pressure to elicit a response. tandfonline.com this compound has a molecular weight of 198.30 g/mol . scbt.com
Table 2: Structure-Activity Relationship (SAR) Observations for Cockroach Attractants
| Structural Feature | Observation | Implication | Reference |
|---|---|---|---|
| Ring Size | Five-membered rings (cyclopentyl) were generally more active than six-membered rings (cyclohexyl). | The receptor site likely has a steric preference for the smaller ring structure. | tandfonline.com |
| Heteroatom | Introduction of an oxygen atom into the ring enhanced activity. | Suggests a favorable electronic interaction (e.g., hydrogen bonding) at the receptor site. | tandfonline.com |
| Molecular Weight | Optimal activity was observed in the 200-214 g/mol range. | This range likely provides the optimal volatility for the compound to reach the insect's sensory organs. | tandfonline.com |
Behavioral Responses and Chemosensory Mechanisms
Enzymatic Biotransformation and Metabolic Fate in Biological Systems
When introduced into a biological system, esters like this compound are subject to enzymatic biotransformation. The primary metabolic pathway for esters is hydrolysis, a reaction catalyzed by a ubiquitous class of enzymes called hydrolases. openstax.orgmdpi.com Specifically, carboxylesterases and lipases, which are abundant in various tissues including the liver and plasma, are responsible for cleaving the ester bond. tandfonline.commdpi.com
The hydrolysis of this compound would break the molecule into its two constituent parts: cyclohexanol (B46403) and hexanoic acid. openstax.org These two metabolites would then enter their respective, well-established metabolic pathways. This enzymatic breakdown is a common fate for many ester-containing compounds, including drugs designed as ester prodrugs to improve their bioavailability, which are then hydrolyzed in the body to release the active therapeutic agent. tandfonline.com
Theoretical and Computational Chemistry Investigations of Cyclohexyl Hexanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability and chemical reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. acs.orguni-heidelberg.de Instead of calculating the complex N-electron wavefunction, DFT focuses on the electron density, which simplifies the computation significantly while maintaining high accuracy. uni-heidelberg.de For cyclohexyl hexanoate (B1226103), DFT calculations can be used to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties such as charge distribution. acs.orgresearchgate.net
Studies on related ester compounds have demonstrated the utility of DFT in understanding molecular structure and reactivity. For instance, DFT has been employed to analyze the structure of various ester collectors in flotation processes and to investigate the electronic properties of organochalcogenide complexes. mdpi.commdpi.com In the context of cyclohexyl hexanoate, DFT would be applied to determine the most stable three-dimensional arrangement of the atoms, accounting for the chair conformation of the cyclohexane (B81311) ring and the orientation of the hexanoate chain. These calculations provide a foundational understanding of the molecule's ground-state properties.
Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scirp.orgmsu.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. scirp.orgmsu.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. scirp.orgmdpi.com
| Descriptor | Symbol | Formula | Significance |
|---|---|---|---|
| Ionization Potential | I | -EHOMO | Energy required to remove an electron. |
| Electron Affinity | A | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Potential | μ | -(I + A) / 2 | The escaping tendency of electrons from a system. |
| Electrophilicity Index | ω | μ2 / 2η | Propensity of a species to accept electrons. orientjchem.orgdergipark.org.tr |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comresearchgate.net By solving Newton's equations of motion, MD simulations can map the conformational landscape and analyze intermolecular interactions, providing a dynamic view of molecular behavior. escholarship.orgnih.govlidsen.com
For this compound, MD simulations can be employed to explore its vast conformational space. This includes the ring-flipping of the cyclohexane moiety between its stable chair conformations and less stable boat or twist-boat forms. Furthermore, the simulation can track the rotation around the single bonds within the hexanoate chain and the ester linkage, identifying the most populated and energetically favorable conformers. Studies on other esters and cyclohexane-containing molecules have successfully used MD to understand their structural dynamics and the stability of different conformations. nih.govmdpi.com
MD simulations are also invaluable for studying how this compound interacts with other molecules, such as solvents or biological macromolecules. mdpi.com The simulations can reveal the formation and dynamics of non-covalent interactions like van der Waals forces and hydrogen bonds. For example, simulations could model the interaction of this compound with water molecules to understand its solubility and aggregation behavior, or its binding within the active site of an enzyme. sci-hub.se
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. sci-hub.selew.ro These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured endpoint. sci-hub.seresearchgate.net
QSAR and QSPR models are widely used in fields like toxicology and drug discovery to predict the characteristics of untested chemicals, thereby reducing the need for extensive experimental work. nih.govuninsubria.it For fragrance ingredients like this compound, QSAR models have been developed to predict toxicological endpoints such as oral acute toxicity. nih.gov Similarly, QSPR models have been successfully applied to predict various physicochemical properties of esters, including boiling points and viscosity. sci-hub.selew.ro
The development of a QSAR or QSPR model for this compound would involve calculating a range of molecular descriptors. nih.gov These descriptors quantify different aspects of the molecular structure, such as its size, shape, and electronic properties. sci-hub.se
| Descriptor Category | Example Descriptors | Relevance |
|---|---|---|
| Topological | Molecular Connectivity Indices, Wiener Index | Describes the size and degree of branching in the molecule. lew.ro |
| Geometrical | Molecular Surface Area, Molecular Volume | Relates to how the molecule interacts sterically with its environment. |
| Electronic | Dipole Moment, Partial Atomic Charges | Governs electrostatic and polar interactions. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity and membrane permeability. |
These descriptors would then be used to build a regression or classification model to predict a property of interest, such as biodegradability or receptor binding affinity. uninsubria.it
Environmental Dynamics and Ecotoxicological Assessment of Cyclohexyl Hexanoate
Environmental Fate and Transport Mechanisms
The fate and transport of cyclohexyl hexanoate (B1226103) in the environment are governed by a combination of physical and biological processes. These include its breakdown by microorganisms and its movement between air, water, and soil.
While specific studies on the biodegradation of cyclohexyl hexanoate are limited, information can be inferred from related compounds. Esters, in general, are expected to be readily biodegradable. nih.gov The biodegradation of similar compounds, such as cyclohexylamine, involves microbial action. For instance, Brevibacterium oxydans can break down cyclohexylamine, leading to metabolites like adipic acid. asm.org The degradation pathway often involves the opening of the cyclohexane (B81311) ring, a process seen in the metabolism of cyclohexane-carboxylic acid by Acinetobacter anitratum. asm.org The initial step in the breakdown of this compound would likely be hydrolysis, separating it into cyclohexanol (B46403) and hexanoic acid. These can then be further metabolized by various microorganisms.
Volatilization is a key process influencing the distribution of chemical compounds in the environment. rsc.orgcopernicus.org The tendency of a substance to volatilize is related to its boiling point and vapor pressure. google.com For instance, organic compounds with higher boiling points are less likely to volatilize and may persist on surfaces. google.com this compound is a liquid at room temperature and its distribution in the environment will be influenced by its solubility and partitioning behavior between different environmental media. thermofisher.comthegoodscentscompany.com Its movement and dispersion can be affected by factors such as temperature and relative humidity. copernicus.org
Biodegradation Pathways and Microbial Interactions
Ecotoxicity Profiling in Aquatic and Terrestrial Ecosystems
The ecotoxicity of this compound refers to its potential to cause harm to various organisms within aquatic and terrestrial environments.
The impact of this compound on non-target organisms is a key area of concern. While specific data for this compound is scarce, some sources indicate that it may be harmful to aquatic life, with some classifications suggesting it is toxic or very toxic to aquatic organisms with long-lasting effects. ambeed.com The hydrolysis of esters like this compound can release parent alcohols and acids. industrialchemicals.gov.au For example, allyl esters hydrolyze to form allyl alcohol, which drives the toxicity of the parent compound. industrialchemicals.gov.au The toxicity of this compound would therefore also be related to the toxicity of its hydrolysis products, cyclohexanol and hexanoic acid.
Impact on Non-Target Organisms
Risk Assessment Frameworks and Regulatory Considerations
To manage potential environmental and health risks, this compound is subject to various risk assessment frameworks and regulations.
Risk assessment of chemicals often involves a tiered approach. industrialchemicals.gov.au This can include screening-level assessments to identify potential hazards, followed by more detailed evaluations of exposure and toxicity. environmentclearance.nic.incanada.ca In Canada, this compound is on the Domestic Substances List (DSL), meaning it was in commerce in the country between 1984 and 1986. canada.ca Substances on this list have undergone a categorization process to identify those that may require further assessment. canada.cacanada.ca this compound did not meet the criteria for further assessment under subsection 73(1) of the Canadian Environmental Protection Act, 1999. canada.ca
In the United States, regulations such as the Toxic Substances Control Act (TSCA) inventory chemicals in commerce. fishersci.com this compound is listed on the TSCA inventory. fishersci.com Additionally, organizations like the International Fragrance Association (IFRA) provide guidelines for the safe use of fragrance ingredients, which can include recommendations for maximum usage levels in consumer products. thegoodscentscompany.comthegoodscentscompany.com In Europe, the REACH regulations require companies to identify and manage the risks linked to the substances they manufacture and market.
Below is a table summarizing some of the regulatory information and identifiers for this compound.
| Regulatory Information/Identifier | Details | Source(s) |
| CAS Number | 6243-10-3 | thermofisher.com |
| EINECS Number | 228-354-3 | fishersci.com |
| Canadian DSL | Listed | canada.ca |
| US TSCA Inventory | Listed | fishersci.com |
| REACH (SVHC) | Not listed as a Substance of Very High Concern |
Emerging Research Avenues and Future Perspectives for Cyclohexyl Hexanoate
Development of Sustainable Synthesis Processes
The chemical industry's shift towards green chemistry principles is driving research into more environmentally benign and efficient methods for synthesizing esters like cyclohexyl hexanoate (B1226103). Traditional synthesis often involves processes that can be energy-intensive or produce undesirable by-products. fishersci.com Modern research focuses on overcoming these limitations through novel catalytic and biocatalytic approaches.
One of the most promising sustainable methods is enzymatic synthesis, particularly through lipase-catalyzed esterification. Lipases, such as those from Aspergillus oryzae and Candida antarctica (e.g., Novozym 435), are increasingly used as biocatalysts. fishersci.comresearchgate.net These enzymes offer high selectivity and operate under mild reaction conditions, reducing energy consumption and environmental impact. fishersci.cominchem.org Research has shown high conversion yields (>95%) for the synthesis of similar short-chain esters in organic solvents like cyclohexane (B81311) or even in solvent-free systems. fishersci.com The development of immobilized enzymes further enhances their reusability and stability, making the process more economically viable for industrial-scale production. fishersci.com
Another key area is the use of solid acid catalysts in heterogeneous catalysis. researchgate.net These catalysts, such as zeolites or ion-exchange resins, offer advantages over traditional liquid acid catalysts by being easily separable from the reaction mixture, recyclable, and less corrosive. This simplifies the purification process and minimizes waste generation. researchgate.netarxiv.org Research into optimizing these catalysts aims to achieve high product yields and selectivity for esterification reactions, representing a significant step towards cleaner production technologies. arxiv.org The development of novel catalysts and synthesis technologies is considered a crucial direction for reducing production costs and the environmental footprint of non-toxic plasticizers, a category where cyclohexyl esters find application. arxiv.org
Table 1: Emerging Sustainable Synthesis Methods for Esters
| Synthesis Strategy | Key Features | Advantages | Relevant Research Findings |
|---|---|---|---|
| Biocatalysis (Enzymatic Esterification) | Uses lipases (e.g., from Aspergillus oryzae, Candida antarctica) as catalysts. fishersci.comresearchgate.net | High selectivity, mild reaction conditions, reduced energy consumption, "natural" product label. fishersci.cominchem.org | High conversion rates (>95%) demonstrated for similar esters; immobilized enzymes enhance reusability. fishersci.com |
| Heterogeneous Catalysis | Employs solid acid catalysts (e.g., zeolites, resins). researchgate.net | Easy separation and recyclability of catalyst, reduced corrosion, simplified purification, less waste. researchgate.netarxiv.org | Considered a key technology for producing environmentally friendly plasticizers on an industrial scale. arxiv.org |
Exploration of Novel Applications in Pharmaceutical and Material Sciences
While traditionally used in the flavor and fragrance industry, cyclohexyl hexanoate and its structural relatives are gaining attention for novel applications in the pharmaceutical and material science sectors. thermofisher.comresearchgate.net The unique physicochemical properties conferred by the combination of a cyclohexyl ring and a hexanoate chain open up new possibilities.
In the pharmaceutical field, the precursors to this compound are of significant interest. For instance, 6-cyclohexylhexanoic acid is a known precursor for the preparation of N-Acylethanolamine Acid Amidase (NAAA) inhibitors, which exhibit potent anti-inflammatory and analgesic activities. acs.org This link suggests that this compound itself or its derivatives could serve as important intermediates or pro-drugs in the development of new therapeutics for inflammatory disorders. The cyclohexyl group can enhance lipophilicity, which may improve a molecule's ability to permeate biological membranes. Furthermore, some related compounds are being explored for their potential in preventing conditions like sunburn and cancer. ontosight.ai
In material science, there is growing interest in using cyclohexyl esters as environmentally friendly plasticizers. arxiv.org Concerns over the environmental and health impacts of traditional phthalate (B1215562) plasticizers have spurred the search for safer alternatives. mdpi.com Long-chain fatty acid cyclohexyl esters are noted for their low toxicity and properties suitable for applications in polymers and rubbers. arxiv.orgontosight.ai Their use can enhance the flexibility and durability of materials while meeting stricter regulatory standards. ontosight.ai These esters also find use as emollients and moisturizing agents in cosmetics and personal care products, highlighting their versatility. researchgate.netontosight.ai
Table 2: Potential High-Value Applications of this compound and Related Compounds
| Sector | Potential Application | Scientific Rationale | Supporting Evidence |
|---|---|---|---|
| Pharmaceuticals | Intermediate for Anti-Inflammatory Drugs | Its precursor, 6-cyclohexylhexanoic acid, is used to synthesize NAAA inhibitors with analgesic properties. acs.org | The cyclohexyl group can increase lipophilicity, potentially enhancing membrane permeability. |
| Material Science | Eco-Friendly Plasticizer | Serves as a non-toxic alternative to phthalates in polymers like PVC. arxiv.org | Fatty acid cyclohexyl esters are noted for low toxicity and suitability for industrial use. ontosight.ai |
| Personal Care | Emollient / Moisturizing Agent | Lipophilic nature makes it suitable for formulation in cosmetics and lotions. ontosight.ai | Related compounds are used as fragrance and formulation ingredients in a variety of personal care products. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Predictive Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and this compound is no exception. These computational tools can accelerate discovery and optimization cycles, from synthesis planning to property prediction. arxiv.orgacs.orgrsc.org
Furthermore, ML models are becoming increasingly powerful in predicting the physical and chemical properties of materials. nih.govrsc.org For an application like plasticizers, ML algorithms can be trained on datasets of known compounds to predict the performance of new molecules like this compound. researchgate.netmdpi.com This allows for the rapid screening of virtual candidates to identify those with optimal properties, such as miscibility with a polymer and desired mechanical effects, drastically reducing the need for time-consuming experimental work. researchgate.netmdpi.com
ML can also provide deeper mechanistic insights. For instance, deep learning models combining convolutional neural networks (CNN) and long-short term memory (LSTM) have been developed to accurately predict the hydrolysis rates of esters from their molecular structure alone. researchgate.net Applying such models to this compound could provide valuable data for pharmacokinetic and environmental fate modeling. By leveraging large datasets and advanced algorithms, AI and ML offer a powerful toolkit to explore the full potential of this compound in a more efficient, predictive, and sustainable manner. arxiv.orgrsc.org
Q & A
Q. What are the optimal synthetic conditions for producing cyclohexyl hexanoate via esterification?
this compound can be synthesized using esterification between cyclohexanol and hexanoic acid. A Box-Behnken design combined with response surface methodology is recommended to optimize reaction parameters (e.g., temperature, catalyst dosage, molar ratio). For example, ionic liquid catalysts like HSO3-pmimHSO4- have been shown to enhance reaction efficiency by reducing side products and improving yields . Key metrics include reaction time (4–6 hours) and purity validation via gas chromatography (GC) or nuclear magnetic resonance (NMR).
Q. How can this compound be quantified in complex biological matrices, such as plant tissues?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying this compound in volatile mixtures. For instance, in Prunus domestica (European plum), solid-phase microextraction (SPME) coupled with GC-MS detected this compound at 6.99 µg/L during fruit development . Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy in trace-level detection.
Q. What storage conditions are critical for maintaining this compound stability?
this compound should be stored in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Its boiling point (~221°C) and density (0.81 g/cm³) suggest compatibility with glassware and standard lab storage protocols . Regular stability testing via Fourier-transform infrared spectroscopy (FTIR) can monitor degradation.
Advanced Research Questions
Q. What catalytic mechanisms govern the esterification of cyclohexanol with hexanoic acid?
Acidic ionic liquids (e.g., HSO3-pmimHSO4-) act as bifunctional catalysts, protonating the carboxylic acid to form an acylium ion while stabilizing the transition state. Kinetic studies reveal a pseudo-first-order dependence on cyclohexanol concentration under optimized conditions . Advanced characterization techniques like in-situ FTIR or Raman spectroscopy can track intermediate species.
Q. How does this compound decompose under oxidative conditions, and what byproducts form?
Under high-temperature oxidation, this compound may undergo β-scission, yielding cyclohexene and hexanoic acid. Computational models for cyclohexane oxidation (e.g., low-temperature combustion pathways) predict analogous behavior for cyclohexyl derivatives, with epoxide formation (e.g., 1,2-epoxycyclohexane) as a potential side reaction . Jet-stirred reactor experiments coupled with GC-MS are recommended for byproduct profiling.
Q. What role does this compound play in plant volatile signaling?
this compound is implicated in fruit aroma biosynthesis, particularly in Prunus species. Its accumulation correlates with ripening stages, suggesting enzymatic regulation by alcohol acyltransferases (AATs). Transcriptomic and metabolomic studies in Prunus domestica could identify gene clusters responsible for its biosynthesis and emission .
Q. How do structural isomers of this compound affect its physicochemical properties?
Isomerization (e.g., axial vs. equatorial substitution on the cyclohexane ring) alters polarity and boiling points. Molecular dynamics simulations and comparative GC retention index analysis can quantify these effects. For example, (E)-3-hexenyl hexanoate (a structural analog) has distinct chromatographic retention times and fragmentation patterns in MS .
Methodological Considerations
- Experimental Design : Use factorial designs (e.g., Box-Behnken) to minimize experimental runs while maximizing data robustness .
- Data Contradictions : Address discrepancies in yield or purity by cross-validating analytical methods (e.g., GC vs. NMR) and replicating reactions under controlled humidity .
- Safety Protocols : Adhere to GHS guidelines for handling this compound, including PPE (gloves, goggles) and fume hood use due to its skin/eye irritation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
